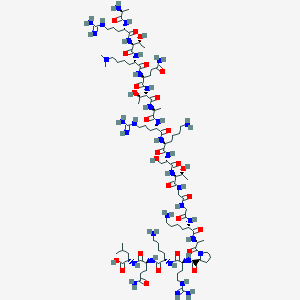
H-Ala-Arg-Thr-Lys(Me2)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Histone peptide. Substrate for methyltransferase/demethylase enzymes. Peptide derived from human histone isotype 3.1.
Aplicaciones Científicas De Investigación
Sequence Analysis and Protein Identification
The peptide sequence has been used in the identification and analysis of proteins. Specifically, it has been part of the amino terminal sequence determination in studies related to various proteins, including calf thymus histone 3. The sequence analysis provides insights into the structure and function of proteins and their role in biological processes. This application is crucial in understanding protein function, interactions, and the role of specific sequences in protein activity and stability (Olson et al., 1972).
Comparative Protein Structure Analysis
The sequence has been instrumental in comparative studies of protein structures. Such comparative analysis helps in understanding the evolutionary relationships between proteins from different species and can provide insights into the mechanisms of protein function. These analyses are essential in fields like molecular biology and bioinformatics, where understanding the structure-function relationship in proteins is fundamental (Uehara et al., 1980).
Insights into Histone Proteins
Research involving this peptide sequence has contributed to the understanding of histone proteins, which play a crucial role in the structural organization of DNA in the cell nucleus. Studies have detailed the amino acid sequences of various histone proteins, shedding light on their structure and potential modifications that can affect gene expression and chromatin dynamics (Strickland et al., 1977).
Understanding Protein Synthesis and Modification
The sequence is also significant in the study of protein synthesis and post-translational modifications. Understanding these processes is crucial for comprehending how proteins acquire their final structure and function, and how modifications can affect their activity. This knowledge is vital in fields like pharmacology and genetic engineering, where protein function manipulation is often required (Ogawa et al., 1969).
Propiedades
Fórmula molecular |
C93H171N35O27 |
|---|---|
Peso molecular |
2211.59 |
Nombre IUPAC |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-6-(dimethylamino)hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C93H171N35O27/c1-47(2)43-63(90(154)155)122-81(145)61(31-33-66(98)133)118-76(140)55(24-12-16-36-95)116-79(143)59(28-20-39-107-92(102)103)120-85(149)65-30-22-42-128(65)89(153)50(5)112-75(139)54(23-11-15-35-94)113-69(136)45-109-68(135)44-110-86(150)70(51(6)130)124-84(148)64(46-129)123-80(144)56(25-13-17-37-96)117-78(142)58(27-19-38-106-91(100)101)115-74(138)49(4)111-87(151)71(52(7)131)125-83(147)62(32-34-67(99)134)119-77(141)57(26-14-18-41-127(9)10)121-88(152)72(53(8)132)126-82(146)60(114-73(137)48(3)97)29-21-40-108-93(104)105/h47-65,70-72,129-132H,11-46,94-97H2,1-10H3,(H2,98,133)(H2,99,134)(H,109,135)(H,110,150)(H,111,151)(H,112,139)(H,113,136)(H,114,137)(H,115,138)(H,116,143)(H,117,142)(H,118,140)(H,119,141)(H,120,149)(H,121,152)(H,122,145)(H,123,144)(H,124,148)(H,125,147)(H,126,146)(H,154,155)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108)/t48-,49-,50-,51+,52+,53+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-,71-,72-/m0/s1 |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




